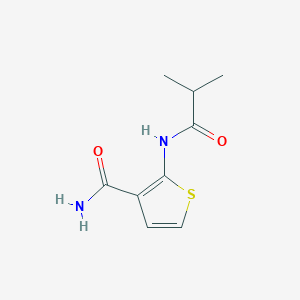

2-Isobutyramidothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isobutyramidothiophene-3-carboxamide is an important organic compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Applications De Recherche Scientifique

- Anticancer Properties : Thiophene-based compounds exhibit promising anticancer activity. Researchers are exploring their potential as novel chemotherapeutic agents .

- Anti-Inflammatory Effects : Some thiophene derivatives possess anti-inflammatory properties, making them relevant for treating inflammatory conditions .

- Antimicrobial Agents : Thiophenes have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Their unique chemical structure makes them interesting targets for drug development .

- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene-containing molecules show potential in managing hypertension and preventing atherosclerosis .

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:

- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the design of efficient OFETs, which are essential for flexible displays and electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are used in OLED fabrication, enabling energy-efficient and high-quality displays .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. They protect metals from degradation in aggressive environments .

Metal Complexing Agents

Thiophenes can form stable complexes with metal ions, making them valuable in coordination chemistry and catalysis .

Insecticides and Agrochemicals

Researchers explore the insecticidal properties of thiophene derivatives, aiming to develop environmentally friendly pest control solutions .

Other Potential Applications

- Voltage-Gated Sodium Channel Blockers : Some thiophene-containing compounds, like articaine, serve as local anesthetics and voltage-gated sodium channel blockers .

- Raw Materials for Drug Synthesis : Specific thiophenes, such as 2-butylthiophene, serve as intermediates in the synthesis of anticancer and anti-atherosclerotic agents .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Read more Kumar, A., & Sharma, S. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1–11. Read more

Orientations Futures

Research on similar compounds like indole-2-carboxamides suggests that these compounds could be tested in the future for maximum activity in pharmacological compounds . They have been evaluated for their antitubercular and antitumor activities , suggesting potential future directions in these areas.

Propriétés

IUPAC Name |

2-(2-methylpropanoylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5(2)8(13)11-9-6(7(10)12)3-4-14-9/h3-5H,1-2H3,(H2,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXKBTVZFFLULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CS1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutyramidothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)

![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)

![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)